molecular formula C12H22Cl2N2O B15234424 (R)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

(R)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Cat. No.: B15234424
M. Wt: 281.22 g/mol
InChI Key: RIKHINJOJKAKEI-NVJADKKVSA-N
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Description

®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

The synthesis of ®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with nitromethane to form 4-methoxy-β-nitrostyrene. This intermediate is then reduced to 4-methoxyphenethylamine, which undergoes further reactions to introduce the dimethylpropane-1,2-diamine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids

Scientific Research Applications

®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

(2R)-3-(4-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)8-10-4-6-12(15-3)7-5-10;;/h4-7,11H,8-9,13H2,1-3H3;2*1H/t11-;;/m1../s1

InChI Key

RIKHINJOJKAKEI-NVJADKKVSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=C(C=C1)OC)CN.Cl.Cl

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)OC)CN.Cl.Cl

Origin of Product

United States

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